An In-depth Technical Guide to 2-(2,2,2-Trifluoroethoxy)ethanol
An In-depth Technical Guide to 2-(2,2,2-Trifluoroethoxy)ethanol
CAS Number: 2358-54-5
This technical guide provides a comprehensive overview of 2-(2,2,2-Trifluoroethoxy)ethanol, a fluorinated alcohol with increasing relevance in chemical synthesis, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, chemists, and professionals in drug development, offering detailed information on its properties, synthesis, safety, and applications.
Chemical Identity and Physicochemical Properties
2-(2,2,2-Trifluoroethoxy)ethanol is a colorless liquid.[1] The incorporation of a trifluoromethyl group significantly influences its chemical properties, lending it unique characteristics as a solvent and a synthetic building block. Its key identifiers and physicochemical properties are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 2358-54-5 | [1][2] |
| Molecular Formula | C₄H₇F₃O₂ | [1][3] |
| Molecular Weight | 144.09 g/mol | [1][3] |
| Synonyms | 2-Hydroxyethyl 2,2,2-trifluoroethyl ether, 5,5,5-Trifluoro-3-oxapentan-1-ol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 84 °C @ 80 mmHg | [1][4] |
| Density | 1.254 - 1.2902 g/cm³ @ 25 °C | [1][4] |
| Flash Point | 70 °C | [1] |
| Refractive Index | 1.343 | [1] |
| Vapor Pressure | 3.7 mmHg @ 25 °C | [1] |
| pKa (Predicted) | 14.21 ± 0.10 | [1] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [1] |
Safety and Handling
For comprehensive safety considerations, it is prudent to review the data for its precursor, 2,2,2-Trifluoroethanol (TFE, CAS: 75-89-8), which is a more hazardous substance.
Table 2: GHS Hazard Information for the Precursor, 2,2,2-Trifluoroethanol (TFE)
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Acute toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |
| Reproductive toxicity | 1B | H360F: May damage fertility |
| Specific target organ toxicity (repeated exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Given the potential for similar, albeit likely less severe, hazards, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling 2-(2,2,2-Trifluoroethoxy)ethanol. Work should be conducted in a well-ventilated fume hood.
Synthesis and Experimental Protocols
The primary route for the synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol is the Williamson ether synthesis. This well-established organic reaction involves the nucleophilic substitution of a halide by an alkoxide.[5][6][7][8][9] Two main variations of this synthesis are plausible for this target molecule.
Conceptual Synthetic Pathways
Pathway A: This pathway involves the reaction of the sodium salt of 2,2,2-trifluoroethanol with 2-chloroethanol. The highly acidic nature of 2,2,2-trifluoroethanol, due to the inductive effect of the fluorine atoms, facilitates the formation of the corresponding alkoxide.[10][11]
Pathway B: An alternative approach is the reaction of the sodium salt of ethylene glycol (sodium 2-hydroxyethoxide) with a 2,2,2-trifluoroethyl halide or sulfonate (e.g., 2,2,2-trifluoroethyl tosylate).
Both pathways represent a standard SN2 mechanism.[5][6] The choice between them would typically depend on the availability and cost of the starting materials.
General Experimental Protocol (Hypothetical)
While a specific peer-reviewed protocol for 2-(2,2,2-Trifluoroethoxy)ethanol was not found in the searched literature, a general procedure based on the Williamson ether synthesis is provided below. This protocol is for informational purposes only and should be adapted and optimized under appropriate laboratory safety protocols.
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Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous 2,2,2-trifluoroethanol (1.0 eq.) to a suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C. The mixture is stirred under nitrogen until the evolution of hydrogen gas ceases, indicating the formation of the sodium trifluoroethoxide.
-
Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 2-chloroethanol (1.0 eq.) dropwise at a rate that maintains the reaction temperature below 25 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and cautiously quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by fractional distillation under reduced pressure to yield 2-(2,2,2-Trifluoroethoxy)ethanol.
Analytical Methods
The characterization and purity assessment of 2-(2,2,2-Trifluoroethoxy)ethanol would typically involve standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methylene groups of the ethanol backbone and the methylene group adjacent to the trifluoromethyl group. The latter will appear as a quartet due to coupling with the three fluorine atoms.
-
¹³C NMR: The carbon spectrum will show signals for the three distinct carbon environments, with the carbon of the CF₃ group appearing as a quartet due to one-bond C-F coupling.
-
¹⁹F NMR: The fluorine NMR will exhibit a single signal, likely a triplet, due to coupling with the adjacent methylene protons.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a suitable technique for assessing the purity of this volatile compound. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of fragments such as CH₂OH and CF₃.
-
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be used for purity analysis, particularly for less volatile derivatives or in reaction monitoring.
Applications in Research and Drug Development
The primary application of 2-(2,2,2-Trifluoroethoxy)ethanol is as a specialized solvent and a key synthetic intermediate or building block. The trifluoroethoxy moiety is of significant interest in medicinal chemistry for its ability to modulate the physicochemical and pharmacological properties of a lead compound.
Role as a Synthetic Building Block
The introduction of fluorine-containing groups can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. 2-(2,2,2-Trifluoroethoxy)ethanol provides a convenient handle to introduce the –OCH₂CH₂OCH₂CF₃ fragment into a larger molecule. The terminal hydroxyl group can be readily converted into other functional groups (e.g., halides, tosylates, mesylates) for further synthetic transformations, or it can be used directly in esterification or etherification reactions.
Impact on Pharmacological Properties
While this compound itself is not known to have direct interactions with biological signaling pathways, its incorporation into bioactive molecules can have profound effects:
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Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
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Lipophilicity and Permeability: The trifluoromethyl group generally increases lipophilicity, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving cell membrane permeability.
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Binding Affinity: The highly polarized nature of the C-F bond can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with enzyme or receptor targets, potentially increasing binding affinity and potency.
2,2,2-Trifluoroethanol, the precursor, is a key starting material for the synthesis of the inhalation anesthetic isoflurane, highlighting the importance of the trifluoroethoxy group in pharmacologically active compounds.[10][12][13] By extension, 2-(2,2,2-Trifluoroethoxy)ethanol serves as a valuable second-generation building block for creating more complex and tailored fluorinated pharmaceuticals.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-(2,2,2-TRIFLUOROETHOXY)ETHANOL CAS#: 2358-54-5 [m.chemicalbook.com]
- 3. 2-(2,2,2-Trifluoroethoxy)ethanol - Amerigo Scientific [amerigoscientific.com]
- 4. 2-(2,2,2-TRIFLUOROETHOXY)ETHANOL CAS#: 2358-54-5 [m.chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. grokipedia.com [grokipedia.com]
- 11. 2,2,2-Trifluoroethanol for synthesis 75-89-8 [sigmaaldrich.com]
- 12. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
